molecular formula C15H21N3O2S B408012 N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 321720-03-0

N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No. B408012
CAS RN: 321720-03-0
M. Wt: 307.4g/mol
InChI Key: MCEKTYMDWHRZJK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The nature of substituents on the bispidine affect the activity .

Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives, such as N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide, have shown significant promise in antimicrobial activity. These compounds can be synthesized and evaluated for their efficacy against a variety of microbial strains. The presence of the imidazole ring contributes to the compound’s ability to interact with microbial enzymes and inhibit their function, leading to potential applications in treating bacterial infections .

Anti-tubercular Activity

The compound’s structure allows for the synthesis of derivatives that can be tested against Mycobacterium tuberculosis . The modification of the imidazole moiety can lead to compounds with improved minimum inhibitory concentration (MIC) values, offering a pathway for the development of new anti-tubercular drugs .

Cancer Therapeutics

Imidazole-containing compounds have been explored for their potential in cancer treatment. They can inhibit the activation of signaling pathways that promote cancer cell growth and survival. This compound, in particular, could be investigated for its effects on various cancer cell lines, with the aim of developing novel anticancer agents.

Autoimmune Diseases and Inflammation

The compound’s ability to inhibit Bruton’s tyrosine kinase (BTK) makes it a candidate for the treatment of autoimmune diseases. By preventing B-cell activation and proliferation, it may reduce the production of inflammatory cytokines and autoantibodies, which are involved in the pathogenesis of autoimmune conditions.

Synthesis of pH-sensitive Polymers

N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide can be used in the synthesis of pH-sensitive polyaspartamide derivatives. These polymers have applications in drug delivery systems, where they can release therapeutic agents in response to the pH changes in different parts of the body .

Development of Amphiphilic Polymers

The compound is also useful in preparing pH-sensitive amphiphilic polymers with varying degrees of hydrophobicity. These polymers can form micelles or vesicles that encapsulate drugs, allowing for targeted delivery and controlled release .

Advantages and Limitations in Lab Experiments

In laboratory settings, the compound offers high potency and selectivity for BTK, making it valuable for experiments related to B-cell receptor signaling. However, its poor solubility in water and potential off-target effects on other kinases present challenges that need to be addressed in experimental designs.

Future Research Directions

Future studies may focus on enhancing the potency and selectivity of BTK inhibitors like N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide. Researchers could explore modifications to the compound’s structure to improve its solubility and reduce off-target effects, thereby expanding its therapeutic potential.

Safety and Hazards

Imidazole derivatives can be toxic if swallowed and can cause severe skin burns and eye damage .

Future Directions

Imidazole derivatives have been found to stimulate growth in the root systems of wheat varieties . This suggests potential future directions in agricultural applications.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-12-9-13(2)15(14(3)10-12)21(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEKTYMDWHRZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide

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